(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol

Overview

Description

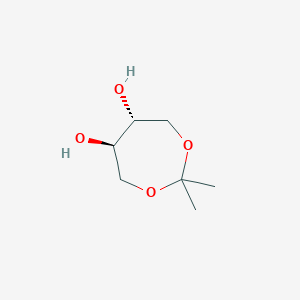

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a chemical compound with a unique structure characterized by a dioxepane ring with two hydroxyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diols and epoxides in the presence of acid or base catalysts to facilitate the ring closure. The reaction conditions often require precise temperature control and the use of solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include continuous flow reactors and advanced purification techniques such as distillation and crystallization to achieve the desired compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol serves as a building block in organic synthesis. It is utilized in various chemical reactions due to its ability to participate in substitution reactions and form derivatives that are useful for further synthetic pathways.

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules, which may lead to the discovery of new biochemical pathways or therapeutic targets . For instance, the compound has been investigated for its role in modulating enzyme activity and receptor interactions.

Medicine

The compound is being explored for its therapeutic properties. It may act as a precursor for drug development aimed at treating various diseases. Its unique structure allows for modifications that can enhance bioactivity or target specificity against certain biological markers .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer chemistry and materials science .

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing complex organic molecules. The compound facilitated the formation of various substituted derivatives through oxidation and reduction reactions.

Research published in a peer-reviewed journal highlighted the investigation of this compound's effects on specific enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity and potentially serve as a lead compound for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism by which (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity and function. The dioxepane ring structure also allows for unique interactions with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

- (2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate

- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Uniqueness

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is unique due to its specific stereochemistry and the presence of the dioxepane ring. This structure allows for distinct chemical reactivity and interactions compared to other similar compounds, making it valuable for specific applications in research and industry.

Biological Activity

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a chemical compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological testing results, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 162.184 g/mol

- CAS Number : 1151512-26-3

The compound is characterized by its dioxepane structure which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. While specific synthetic routes for this compound are less documented in available literature, similar compounds have been synthesized using various methodologies that include:

- Catalytic reactions involving Lewis acids.

- Asymmetric synthesis techniques to obtain enantiomerically pure forms.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of compounds within the dioxepane family. For instance:

- A study on related 1,3-dioxolanes demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .

- Another investigation into the biological activity of dioxepane derivatives found that many exhibited potent antifungal effects against Candida albicans, a common fungal pathogen .

Comparative Activity Table

The following table summarizes the antibacterial and antifungal activities of selected dioxepane derivatives:

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| (5R,6R)-Dioxepane | Staphylococcus aureus | 625 - 1250 | Antibacterial |

| (5R,6R)-Dioxepane | Pseudomonas aeruginosa | 625 | Antibacterial |

| (5R,6R)-Dioxepane | Candida albicans | Varies | Antifungal |

Case Study 1: Antifungal Activity Assessment

In a controlled laboratory setting, researchers evaluated the antifungal efficacy of this compound against Candida albicans. The results indicated that this compound exhibited significant inhibition of fungal growth compared to control groups. This positions it as a promising candidate for further development in antifungal therapies.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various dioxepane derivatives. The findings suggested that modifications in substituents at positions 3 and 4 on the dioxepane ring significantly influenced biological activity. Compounds with ether or ester functionalities showed enhanced antibacterial properties .

Properties

IUPAC Name |

(5R,6R)-2,2-dimethyl-1,3-dioxepane-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYLFZNEKLJZFK-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(CO1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]([C@@H](CO1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570623 | |

| Record name | (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151512-26-3 | |

| Record name | (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.